molecular formula C9H10ClNO3 B1610780 1-Chloro-4-nitro-2-propoxybenzene CAS No. 76464-50-1

1-Chloro-4-nitro-2-propoxybenzene

Cat. No.: B1610780
CAS No.: 76464-50-1
M. Wt: 215.63 g/mol
InChI Key: KPMHBSITSXZPAX-UHFFFAOYSA-N
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Description

1-Chloro-4-nitro-2-propoxybenzene is an organic compound with the molecular formula C10H11ClNO3. It is known for its applications in various fields, including medical, environmental, and industrial research. The compound is characterized by a benzene ring substituted with a chlorine atom, a nitro group, and a propoxy group.

Preparation Methods

1-Chloro-4-nitro-2-propoxybenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1-chloro-2-propoxybenzene using a mixture of nitric acid and sulfuric acid. The reaction conditions typically require controlled temperatures to ensure the selective formation of the nitro group at the desired position on the benzene ring . Industrial production methods often involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Chloro-4-nitro-2-propoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Oxidation: The propoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions, such as using potassium permanganate or chromium trioxide.

Major products formed from these reactions include substituted benzene derivatives with different functional groups, depending on the reagents and conditions used.

Scientific Research Applications

1-Chloro-4-nitro-2-propoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-4-nitro-2-propoxybenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. The propoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, making the compound useful in different applications .

Comparison with Similar Compounds

1-Chloro-4-nitro-2-propoxybenzene can be compared with similar compounds such as:

    1-Chloro-4-nitrobenzene: Lacks the propoxy group, making it less versatile in certain applications.

    1-Chloro-2-nitrobenzene: Has the nitro group in a different position, affecting its reactivity and applications.

    1-Chloro-4-nitro-2-methoxybenzene: Contains a methoxy group instead of a propoxy group, which can influence its chemical properties and uses.

The presence of the propoxy group in this compound provides unique properties that make it suitable for specific applications in research and industry.

Properties

IUPAC Name

1-chloro-4-nitro-2-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-2-5-14-9-6-7(11(12)13)3-4-8(9)10/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMHBSITSXZPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512214
Record name 1-Chloro-4-nitro-2-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76464-50-1
Record name 1-Chloro-4-nitro-2-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A mixture of 3.47 g. of 2-chloro-5-nitrophenol, 3.74 g. of propyl iodide, 3.04 g. of anhydrous potassium carbonate and 20 ml. of acetone was refluxed with stirring for 6 hours to obtain 3.80 g of 4-chloro-3-propoxynitrobenzene having a melting point of 52° to 53° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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